1,1-Dimethylurea

描述

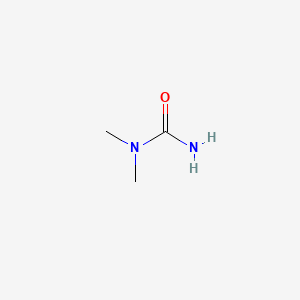

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-5(2)3(4)6/h1-2H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBLOADPFWKNGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060515 | |

| Record name | 1,1-Dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [HSDB] White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Urea, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dimethylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN WATER; SLIGHTLY SOL IN ALCOHOL | |

| Record name | 1,1-DIMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.255 | |

| Record name | 1,1-DIMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.44 [mmHg] | |

| Record name | 1,1-Dimethylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MONOCLINIC PRISMS FROM ALCOHOL OR CHLOROFORM | |

CAS No. |

598-94-7, 1320-50-9 | |

| Record name | N,N-Dimethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-DIMETHYLUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I988R763P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-DIMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

182 °C | |

| Record name | 1,1-DIMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways of 1,1 Dimethylurea

Established Synthetic Routes for 1,1-Dimethylurea (B72202)

The primary established methods for synthesizing this compound predominantly involve the reaction of dimethylamine (B145610) with a cyanate (B1221674) source. While methylation of urea (B33335) is a common strategy for other urea derivatives, the direct synthesis of this compound from urea and methylating agents is not prominently featured in the reviewed literature.

Reaction of Urea with Methylating Agents (e.g., Methyl Chloride, Dimethyl Sulfate)

While the methylation of urea using agents like dimethyl sulfate (B86663) is a known method for producing certain urea derivatives, such as 1,3-Dimethylurea (B165225) , direct evidence for the efficient synthesis of this compound via this pathway is not extensively documented in the provided search results. The predominant synthetic strategies for this compound rely on dimethylamine as a key precursor.

Reaction of Dimethylamine with Sodium Cyanate

This reaction represents the most widely cited and industrially relevant method for producing this compound google.comevitachem.comchemdad.compengnuochemical.com. The process typically involves the reaction of dimethylamine, often in aqueous solution, with sodium cyanate.

The general reaction scheme is as follows: (CH₃)₂NH + NaOCN → (CH₃)₂NCONH₂

A detailed procedure involves reacting sodium cyanate with a 40% aqueous solution of dimethylamine under controlled temperature and stirring for several hours google.com. Following the reaction, purification steps such as reduced pressure concentration, crystallization, centrifugal separation, recrystallization, and vacuum drying are employed to isolate the final product google.com.

Example Reaction Conditions and Yield: A typical laboratory preparation involves reacting 390g of sodium cyanate with 150ml of purified water and 676g of 40% dimethylamine aqueous solution. The reaction is stirred and heated at a constant temperature for 2-3 hours. After the reaction, additives are introduced to improve purity, followed by a series of purification steps. This process can yield approximately 447g of this compound, with a reported melting point of 179°C google.com.

| Reactant/Condition | Details | Product Yield | Melting Point (°C) |

| Sodium Cyanate (NaOCN) | 390g | 447g | 179 |

| 40% Dimethylamine (aq.) | 676g | ||

| Solvent | Purified water (150ml) | ||

| Reaction Temperature | Constant temperature (2-3 hours) | ||

| Post-Reaction Additives | Sodium hypochlorite (B82951), 1% Sodium bicarbonate solution | ||

| Purification | Reduced pressure concentration, cooling crystallization, centrifugal separation, recrystallization with water, vacuum drying |

Advanced Synthetic Approaches and Innovations

Research efforts have focused on refining the synthesis of this compound to achieve higher purity and better control over reaction byproducts.

Development of High-Purity this compound Production Methods

Innovations in producing high-purity this compound often involve modifying the standard reaction of dimethylamine with sodium cyanate. These advanced methods incorporate specific agents to mitigate impurities and enhance product quality google.comvulcanchem.com.

Key strategies include the addition of:

Hydrazine (B178648) removers: To eliminate hydrazine-related impurities google.com.

Reaction control agents: Such as sodium bicarbonate, benzoic acid, or ascorbic acid, to manage reaction kinetics and minimize byproduct formation google.com.

Alkalescent oxidants: Like sodium hypochlorite or hydrogen peroxide, which are added post-reaction to neutralize or remove residual impurities google.com.

These additives, when incorporated into the synthesis, contribute to obtaining this compound with significantly reduced levels of toxic residues, making it suitable for applications demanding high purity google.com.

Investigation of Side Reactions and Impurity Control in this compound Synthesis

The synthesis of this compound is susceptible to various side reactions, primarily stemming from the instability of certain reactants or intermediates, leading to impurities such as hydrazine and hydrazone derivatives google.com. These impurities can be challenging to separate due to similar physicochemical properties to the desired product google.com.

Compound Names Mentioned:

this compound

Urea

Dimethylamine

Sodium Cyanate

Methyl Chloride

Dimethyl Sulfate

Dimethylamine Sulfate

Hydrazine

Hydrazone

Ammonia

Monomethylamine

Trimethylamine

Cyanide

Benzaldehyde

Ascorbic acid

Sodium hypochlorite

Sodium bicarbonate

Acetophenone

Acetone

Acetic acid

Acetic anhydride (B1165640)

Sodium formate (B1220265)

Polyformaldehyde

Ethyl acetate (B1210297)

Benzoic acid

Sodium phosphite (B83602)

Benzenediol

Sodium peroxide (Na₂O₂)

Hydrogen peroxide (H₂O₂)

Ozone (O₃)

1,3-Dimethylurea

3-(3-Hydroxyphenyl)-1,1-dimethylurea

1,1-Dimethylhydrazine

3-(Carbamimidoyl)-1,1-dimethylurea

Cyanamide

3-(Methoxymethyl)-1,1-dimethylurea

1,1-Dimethoxy-3,3-dimethylurea

3-(4-Butan-2-yl-3-Methylphenyl)-1,1-dimethylurea

Derivatization and Analog Synthesis Involving this compound

This compound serves as a foundational structure for the synthesis of various substituted urea derivatives, many of which possess significant biological or industrial applications.

A prominent class of derivatives synthesized using principles related to this compound are the phenylurea herbicides, such as Diuron and Monuron. The general synthetic route involves the formation of an aryl isocyanate from a substituted aniline (B41778), followed by reaction with dimethylamine. For instance, the synthesis of Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) typically begins with 3,4-dichloroaniline (B118046). This aniline is treated with phosgene (B1210022) (COCl₂) to form 3,4-dichlorophenyl isocyanate. Subsequently, this isocyanate intermediate reacts with dimethylamine to yield Diuron atamanchemicals.comwikipedia.org. A similar pathway is employed for Monuron (3-(4-chlorophenyl)-1,1-dimethylurea), starting from 4-chloroaniline (B138754) atamanchemicals.comiarc.fr.

The general reaction scheme can be represented as: Aryl-NH₂ + COCl₂ → Aryl-NCO Aryl-NCO + NH(CH₃)₂ → Aryl-NHCON(CH₃)₂

Table 2.3.1: Synthesis of Phenylurea Herbicides

| Herbicide | Starting Aniline | Intermediate Isocyanate | Final Reaction with | Product Structure Example |

| Monuron | 4-chloroaniline | 4-chlorophenyl isocyanate | Dimethylamine | 3-(4-chlorophenyl)-1,1-dimethylurea |

| Diuron | 3,4-dichloroaniline | 3,4-dichlorophenyl isocyanate | Dimethylamine | 3-(3,4-dichlorophenyl)-1,1-dimethylurea |

While direct stereoselective modification of the this compound molecule itself is less commonly detailed, this compound and its derivatives are frequently employed as key components in reactions that yield stereochemically or regiochemically defined products. For example, a tartaric acid–dimethylurea (TA:DMU) deep eutectic melt has been utilized as a green reaction medium for the stereoselective synthesis of tetrahydropyrimidinone derivatives from vinyl arenes and formaldehyde rsc.org. Furthermore, N-substituted dihydrouracils, which are important motifs in medicinal chemistry, can be synthesized with high regioselectivity through palladium-catalyzed cross-coupling reactions involving aryl electrophiles and dihydrouracil (B119008) derivatives nih.gov. In another instance, N-(2,2-dialkoxyethyl)ureas, which are related to substituted ureas, have been used in acid-catalyzed reactions to achieve highly regioselective synthesis of imidazolidin-2-ones mdpi.com.

This compound, or its close analog N,N′-dimethylurea, participates effectively in multi-component condensation reactions, leading to the formation of complex heterocyclic structures in a single synthetic operation. A notable example is the five-component condensation reaction involving N,N′-dimethylurea, a β-keto ester (like ethyl acetoacetate), and formaldehyde. This reaction, often proceeding via a Biginelli-type intermediate, can lead to fused bicyclic systems, such as tetrahydropyranopyrimidines rsc.orgnih.govfrontiersin.org. Additionally, deep eutectic solvents formed from dimethylurea and citric acid have been employed as dual catalysts and reaction media for various multi-component syntheses, including the preparation of bis(indolyl)methanes, quinolines, and aryl-4,5-diphenyl-1H-imidazoles researchgate.net.

Table 2.3.3: Multi-component Reactions Involving Dimethylurea

| Urea Component | Other Reactants | Reaction Type | Product Class | Reference |

| N,N′-Dimethylurea | Ethyl acetoacetate, Formaldehyde | Five-component condensation (Biginelli-Diels-Alder Cascade) | Tetrahydropyrimidinones, fused bicyclic systems | rsc.orgnih.govfrontiersin.org |

| Dimethylurea | Indole, Aldehyde | Multi-component condensation (in DES medium) | Bis(indolyl)methanes | researchgate.net |

| Dimethylurea | Aldehyde, β-keto ester | Multi-component condensation (in DES medium) | Quinolines | researchgate.net |

| Dimethylurea | Aldehyde, Ketone | Multi-component condensation (in DES medium) | Aryl-4,5-diphenyl-1H-imidazoles | researchgate.net |

Reaction Mechanisms and Kinetics of this compound

The reactivity profile of this compound is significantly influenced by its structural features, particularly the presence of the unsubstituted nitrogen atom and the amide-like character of the molecule.

The unsubstituted nitrogen atom in this compound possesses a lone pair of electrons, allowing it to function as a nucleophile in various organic reactions wikipedia.org. This amine-like region can readily react with electrophiles. For instance, it can undergo acylation with acyl halides to form acylureas. Furthermore, it can participate in coupling reactions with vinyl halides and engage in multi-component condensation reactions with aldehydes wikipedia.org. The nucleophilic character of this nitrogen is crucial for its role in building more complex molecular architectures.

The amide-like portion of this compound can also participate in oxidative coupling reactions. Specifically, the molecule has been reported to undergo oxidative coupling with alkenes, leading to the formation of dihydrooxazoles wikipedia.org. Such reactions typically involve catalysts and oxidants to facilitate the formation of new carbon-heteroatom or carbon-carbon bonds. While the exact mechanisms can vary depending on the specific reaction conditions and catalysts employed, these transformations highlight the potential for this compound to be involved in redox-mediated synthetic processes.

Compound List:

this compound (DMU)

Diuron

Monuron

3,4-dichloroaniline

4-chloroaniline

3,4-dichlorophenyl isocyanate

4-chlorophenyl isocyanate

Dimethylamine

Tetrahydropyrimidinone derivatives

Dihydrouracil

Imidazolidin-2-one

Bis(indolyl)methanes

Quinolines

Aryl-4,5-diphenyl-1H-imidazoles

Acylureas

Dihydrooxazoles

Applications of 1,1 Dimethylurea in Chemical and Biochemical Sciences

Role of 1,1-Dimethylurea (B72202) in Organic Synthesis

This compound (DMU) is a valuable compound in organic synthesis, where it functions as both a reagent and a solvent. guidechem.com Its utility stems from the reactivity of its unsubstituted nitrogen atom and its ability to form low-melting eutectic mixtures. wikipedia.org

As a Reagent in Carbon-Nitrogen Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a fundamental process in organic chemistry, crucial for the synthesis of a vast array of molecules, including pharmaceuticals and materials. nptel.ac.intcichemicals.com this compound serves as a key reagent in these reactions due to its nucleophilic unsubstituted nitrogen. wikipedia.org This amine-like region can participate in various reactions, such as coupling with vinyl halides and multicomponent condensation reactions with aldehydes, to form new C-N bonds. wikipedia.org Its role as a nitrogen source is particularly noted in biochemical studies and organic synthesis. solubilityofthings.com

One notable application is in the synthesis of N,N′-disubstituted-4-aryl-3,4-dihydropyrimidinones, where it has been used in reactions promoted by Dowex-50W ion exchange resin. atamanchemicals.com Furthermore, it is a precursor in the production of other valuable chemical intermediates. pengnuochemical.com

As a Solvent in Organic Reactions, Including Deep Eutectic Solvents

Beyond its role as a reagent, this compound is also employed as a polar solvent in organic reactions. wikipedia.orgatamanchemicals.com Its polar nature and solubility in various solvents make it a useful medium for a range of chemical transformations. atamanchemicals.com

A significant application of this compound is in the formation of Deep Eutectic Solvents (DESs). wikipedia.org DESs are mixtures of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) that have a much lower melting point than the individual components. acs.orgresearchgate.net this compound can act as a hydrogen bond donor. biosynth.comnih.gov When combined with various hydroxylic additives or salts like choline (B1196258) chloride, it forms a eutectic mixture with a low melting point, creating an environmentally sustainable solvent for chemical reactions. wikipedia.orgacs.org For instance, a mixture of choline chloride and this compound in a 1:2 molar ratio has a freezing point of 149°C. acs.org These DESs are gaining attention as greener alternatives to traditional organic solvents. researchgate.net

Table 1: Examples of Deep Eutectic Solvents Containing this compound

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Freezing Point (°C) |

| Choline Chloride | This compound | 1:2 | 149 |

| Mannose | This compound | 1:5 | Not Specified |

| L-Tartaric Acid | This compound | Not Specified | Not Specified |

This table is based on data from various sources. acs.orgresearchgate.netrsc.org

Applications in the Synthesis of Acylureas and Related Compounds

This compound is a key reactant in the synthesis of acylureas and related compounds. The unsubstituted nitrogen of this compound can react with acyl halides to form acylureas. wikipedia.org This reactivity is fundamental to its application in more complex syntheses. For example, in a novel process, the addition of a substituted urea (B33335) like this compound to a mixture of an isocyanide and an acid chloride results in the formation of formamidine (B1211174) urea salts. orgsyn.org Furthermore, the reactivity of N-acyl chloroformamidines with 1,3-dimethylurea (B165225) has been shown to produce N-acyl-substituted ureas. thieme-connect.com These methods provide pathways to a diverse range of N-containing compounds. thieme-connect.comresearchgate.net

Contributions of this compound to Pharmaceutical Development

The utility of this compound extends significantly into the realm of pharmaceutical development, where it serves as a crucial intermediate in the synthesis of well-known drugs and as a scaffold for the exploration of new therapeutic agents. pengnuochemical.comatamankimya.com

Intermediacy in Drug Synthesis (e.g., Theophylline (B1681296), Caffeine)

This compound is a well-established intermediate in the industrial synthesis of methylxanthine drugs such as theophylline and caffeine (B1668208). atamanchemicals.comataman-chemicals.compatsnap.comwikipedia.org The "dimethylurea method" is a primary industrial route for caffeine synthesis. google.com This process typically involves the reaction of this compound with cyanoacetic acid, followed by a series of reactions including condensation, cyclization, and methylation to yield the final product. patsnap.comgoogle.com

A patented method for synthesizing caffeine highlights the use of this compound and cyanoacetic acid as starting materials. google.com The process involves several steps to first produce the intermediate theophylline sodium salt, which is then methylated to form caffeine. google.com Similarly, the synthesis of theophylline, a bronchodilator used to treat respiratory diseases, also utilizes this compound and cyanoacetic acid as key raw materials. patsnap.com

Table 2: Role of this compound in Drug Synthesis

| Drug | Role of this compound | Key Reactants |

| Theophylline | Intermediate | Cyanoacetic acid, this compound |

| Caffeine | Intermediate | Cyanoacetic acid, this compound |

This table is based on data from various sources. atamankimya.comatamanchemicals.compatsnap.comgoogle.com

Exploration of Potential Pharmacological Properties of this compound Derivatives

Researchers have explored the potential pharmacological properties of derivatives of this compound. solubilityofthings.com The core urea structure can be modified to create a library of compounds with diverse biological activities. While specific therapeutic applications of this compound itself are not the focus, its derivatives have been investigated for a range of medicinal properties. ontosight.ai The synthesis of various drugs and therapeutic agents often involves intermediates derived from this compound, underscoring its importance in pharmaceutical research and development. chemimpex.com Its role as a building block allows for the creation of complex molecules with potential therapeutic value. pengnuochemical.comataman-chemicals.com

Utility of this compound in Polymer Science

This compound (DMU) is a versatile compound that serves as a valuable building block in the production of various polymers. chemimpex.compengnuochemical.com Its integration into polymer structures can significantly influence their final properties, and it plays a crucial role in specific polymerization systems like urea-formaldehyde resins.

As a Building Block for Polymer Production

This compound is utilized as a monomer or an intermediate in the synthesis of several types of polymers. pengnuochemical.compengnuochemical.com It can be a component in the production of polyurethanes and epoxy resins, where it may act as a cross-linking agent. pengnuochemical.com The chemical structure of this compound, featuring two methyl groups on one of the nitrogen atoms, allows it to participate in polymerization reactions, contributing to the formation of the polymer backbone. pengnuochemical.comsolubilityofthings.com Its use as a building block is critical in developing polymers with specific, desired characteristics for various applications, including coatings and adhesives. pengnuochemical.com

Co-polymerization and End-Group Blocking in Urea-Formaldehyde Systems

In the context of urea-formaldehyde (UF) resins, this compound demonstrates significant utility in co-polymerization and as an end-group blocking agent to enhance storage stability. researchgate.netmdpi.com UF resins are known for their high reactivity and low cost but suffer from poor storage stability, manifested by a viscosity increase that renders them unusable over time. mdpi.comresearchgate.net

Co-polymerization: this compound can be co-polymerized with urea and formaldehyde (B43269) during the resin synthesis. researchgate.netresearchgate.net Studies using 1,3-dimethylurea (an isomer of this compound) as a model compound have shown that it can react with formaldehyde and become incorporated into the polymer structure. researchgate.netmdpi.com This co-condensation occurs competitively with the self-condensation of melamine-formaldehyde monomers under weakly acidic conditions. mdpi.com

End-Group Blocking: Due to its lower reactivity compared to urea, particularly at basic pH during storage, dimethylurea can act as an end-group blocker. researchgate.netmdpi.com By reacting with the reactive hydroxymethyl end-groups of the UF polymer, it effectively caps (B75204) the chain, preventing further condensation reactions that lead to an undesirable increase in molecular weight and viscosity during storage. cnrs.frresearchgate.net Research has shown that adding a small percentage of dimethylurea (e.g., 1.25%) can dramatically improve the storage stability of UF resins, extending their shelf life from days to months, even at elevated temperatures. researchgate.netmdpi.com This strategy helps to maintain a stable viscosity, ensuring the resin remains usable for a longer period. researchgate.netresearchgate.net

Table 1: Effect of Dimethylurea (DMeU) on Urea-Formaldehyde (UF) Resin Stability

| Resin Formulation | Storage Temperature (°C) | Stable Viscosity Duration | Reference |

|---|---|---|---|

| Reference UF Resin | 40 | 8 days | researchgate.netmdpi.com |

| UF Resin + 1.25% DMeU | 40 | 2 months | researchgate.netmdpi.com |

Biochemical and Biological Research Applications of this compound

This compound is also a valuable tool in biochemical and biological research, particularly in the study of enzymes and proteins. chemimpex.com

Role in Enzyme Studies and Modulation of Enzyme Activity

This compound and its derivatives are utilized in studies focusing on enzyme mechanisms and the modulation of their activity. chemimpex.com For instance, the derivative 3-(3',4'-dichlorophenyl)-1,1-dimethylurea (DCMU) is known to inhibit photosynthesis. researchgate.net It has been used in research to study the light modulation of enzyme activity in chloroplasts, such as glyceraldehyde-3-phosphate dehydrogenase and ribulose bisphosphate carboxylase. scilit.compnas.org The inhibitory action of these compounds allows researchers to probe the active sites and regulatory mechanisms of enzymes. Some derivatives can act as thrombin inhibitors, which is significant in anticoagulant therapy research. The carbamimidoyl group in certain derivatives can form hydrogen bonds and electrostatic interactions with enzyme active sites, leading to the inhibition or modulation of their activity.

Investigations into Protein Denaturation Induced by this compound

This compound is employed in research to investigate the mechanisms of protein denaturation. chemimpex.com While urea is a classic denaturant, studying its derivatives like this compound helps to elucidate the specific interactions that lead to the unfolding of proteins. mpg.dediva-portal.org

The process of protein denaturation by urea and its derivatives is complex and thought to involve both direct and indirect mechanisms. mpg.deresearchgate.net The direct mechanism suggests that urea molecules interact favorably with the protein, particularly with apolar and peptide backbone groups, through van der Waals forces and electrostatic interactions. diva-portal.orgresearchgate.net This interaction stabilizes the unfolded state. The indirect mechanism posits that urea alters the structure of water, which in turn weakens the hydrophobic interactions that are crucial for maintaining the protein's native folded structure. mpg.de

Studies using derivatives like this compound can help to dissect the relative importance of these interactions. The presence of the methyl groups alters the polarity and hydrogen bonding capacity of the molecule compared to urea, providing insights into the driving forces of denaturation. mpg.de For example, research suggests that the denaturation process is significantly driven by the favorable direct interaction of urea with the protein, with van der Waals interactions playing a dominant role in the difference between unfolded and folded states. researchgate.net These investigations are fundamental to understanding protein folding, stability, and function. acs.org

Use as a Hydroxyl Radical Scavenger in Biological Systems

Hydroxyl radicals (•OH) are among the most reactive oxygen species (ROS), capable of causing significant damage to biological molecules. mdpi.com In biological systems, these radicals are often generated through processes like the Fenton reaction. bioline.org.br Consequently, substances that can neutralize or "scavenge" these radicals are of significant interest in biochemical and medical research. While direct studies on this compound as a primary hydroxyl radical scavenger are not extensively detailed in the provided research, the activity of structurally similar dimethyl compounds, such as dimethylthiourea and dimethyl sulfoxide (B87167) (DMSO), has been investigated, providing context for the potential role of the dimethylurea structure in mitigating oxidative stress.

Research has shown that related compounds are effective at scavenging hydroxyl radicals. For instance, dimethylthiourea has been identified as a specific scavenger of hydroxyl radicals. nih.gov In studies involving experimental diabetes in rats, a condition associated with increased oxidative stress, treatment with dimethylthiourea completely corrected reductions in nerve conduction velocity and significantly improved blood flow deficits, suggesting that hydroxyl radicals play a major role in diabetic neuropathy and vasculopathy. nih.gov

Similarly, dimethyl sulfoxide (DMSO) is well-established as an excellent scavenger of •OH radicals. mdpi.com The reaction between DMSO and hydroxyl radicals produces methanesulfinic acid. mdpi.compurdue.edu This reaction is so reliable that it has been validated as a method for the quantitative measurement of hydroxyl radical generation in aqueous systems. purdue.edu The low toxicity of DMSO allows it to be used in biological systems to trap and quantify nascent hydroxyl radicals, even in the presence of other competing scavenger molecules. purdue.edu The effectiveness of these related compounds underscores the potential for molecules with similar functional groups to participate in antioxidative processes.

| Compound | System/Model Studied | Observed Effect | Reference |

| Dimethylthiourea | Diabetic Rats | Corrected nerve conduction velocity deficits and improved blood flow by scavenging hydroxyl radicals. | nih.gov |

| Dimethyl Sulfoxide (DMSO) | Aqueous Systems (Fenton reaction, γ irradiation, UV photolysis) | Quantitatively trapped hydroxyl radicals, forming methanesulfinic acid. | purdue.edu |

Studies on Metabolic Pathways and Interactions with Biological Macromolecules

This compound and its derivatives are utilized in various biochemical studies to probe metabolic pathways and understand interactions with biological macromolecules. solubilityofthings.com The core urea structure allows for interactions, such as hydrogen bonding, with proteins and nucleic acids, potentially influencing their structure and function. atamanchemicals.comnih.gov

Derivatives of this compound are well-known for their use as herbicides, and their mode of action involves interfering with key metabolic processes in plants. A prominent example is 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU or Diuron), which is a potent inhibitor of Photosystem II (PSII). oup.com By blocking the electron flow from PSII, DCMU effectively halts photosynthesis, which is a fundamental metabolic pathway. This inhibitory action has made it a valuable tool in research to study photosynthetic and respiratory metabolisms in organisms like the green alga Chlamydomonas reinhardtii. oup.com

The metabolism of phenyl-dimethylurea compounds has been studied in various organisms. For example, under anaerobic conditions, the herbicide Diuron (B1670789) can be dechlorinated by sediment microorganisms to form 3-(3-chlorophenyl)-1,1-dimethylurea (B1615333), demonstrating a specific metabolic transformation pathway. researchgate.net Such studies provide insight into how these compounds are processed and broken down in biological systems.

The interaction of the parent compound, urea, with biological macromolecules like proteins and nucleic acids has been extensively studied. Urea is known to act as a denaturant by disrupting noncovalent interactions, including hydrogen bonds and hydrophobic interactions, that are crucial for maintaining the native structures of these macromolecules. nih.gov It can form stable hydrogen bonds and favorable stacking interactions with the nucleobases in DNA and RNA. nih.gov The presence of the two methyl groups in this compound modifies these properties, influencing its solubility and interaction potential. solubilityofthings.com These interactions are critical for its biochemical role and its effects on metabolic pathways. solubilityofthings.com

| Compound/Derivative | Biological System/Macromolecule | Finding/Application | Reference |

| 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) | Chlamydomonas reinhardtii | Inhibits Photosystem II, serving as a tool to study metabolic pathways related to photosynthesis. | oup.com |

| 3-(3,4-dichlorophenyl)-1,1-dimethylurea (Diuron) | Sediment Microorganisms | Undergoes anaerobic dechlorination to 3-(3-chlorophenyl)-1,1-dimethylurea. | researchgate.net |

| Urea (parent compound) | Proteins, DNA, RNA | Disrupts macromolecular structure by interfering with hydrogen bonding and hydrophobic interactions. | nih.gov |

| This compound | General Biochemical Studies | Known to act as a nitrogen source and influence metabolic pathways. | solubilityofthings.com |

Research on Cryoprotectant Properties of this compound

Cryopreservation is a process that preserves cells and tissues by cooling them to very low temperatures, thereby stopping biological activity. nih.gov A key component of this process is the use of cryoprotectants, which are substances that protect biological material from damage due to freezing (cryoinjury), primarily by preventing the formation of damaging ice crystals. nih.govmdpi.com

Ongoing research has identified this compound as a compound with potential cryoprotectant properties. solubilityofthings.com Its suitability for this application is suggested by its chemical characteristics, particularly its high solubility in water and its ability to form hydrogen bonds, which are important features for cryoprotective agents. solubilityofthings.comatamanchemicals.com These properties allow cryoprotectants to interact with water molecules, lower the freezing point, and reduce the concentration of electrolytes in the unfrozen portion of the solution, thus protecting cell integrity. mdpi.com

While specific studies detailing the efficacy of this compound as a cryoprotectant are emerging, the principles of its potential action can be understood by comparing it to well-known cryoprotectants like dimethyl sulfoxide (DMSO) and glycerol (B35011). solubilityofthings.comatamanchemicals.com DMSO and glycerol are highly effective, permeable cryoprotectants that can enter the cell, protecting both the cell membrane and intracellular structures from ice crystal formation. nih.govnih.gov For example, DMSO has been shown to be one of the most successful cryoprotectants for preserving various cell types, including bacterial strains and sperm, by displacing water molecules from the cell membrane. mdpi.comnih.gov The research into this compound's cryoprotective capabilities is part of a broader effort to discover and optimize compounds for the long-term storage of biological samples. solubilityofthings.comatamanchemicals.com

| Property of this compound | Relevance to Cryoprotection | Reference |

| Hydrogen Bonding Ability | Allows interaction with water molecules to inhibit ice crystal formation, a key mechanism of cryoprotection. | solubilityofthings.comatamanchemicals.com |

| High Water Solubility | Ensures it can be effectively distributed in aqueous biological systems to exert its protective effects. | solubilityofthings.comatamanchemicals.com |

| Research Potential | Ongoing studies are exploring its specific effects on protein stability and its overall efficacy as a cryoprotectant. | solubilityofthings.com |

Environmental Chemistry and Fate of 1,1 Dimethylurea and Its Derivatives

Environmental Occurrence and Transformation Pathways

The presence and fate of 1,1-dimethylurea (B72202) and its derivatives in the environment are governed by their physical-chemical properties, environmental conditions, and the presence of various degradation agents.

Detection and Quantification in Environmental Samples (e.g., Soil)

Detecting and quantifying these compounds in complex environmental matrices such as soil and water is crucial for assessing exposure and environmental risk. Various analytical techniques have been developed for this purpose. For this compound (UDMU), supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) has been employed, offering rapid separation and quantification with limits of quantification (LOQs) in the range of 1–10 µg L⁻¹ in soil extracts nih.govresearchgate.netdoaj.org. Diuron (B1670789), a prominent this compound derivative, has been quantified in water samples using selective sensors with detection limits as low as 0.05 ppm researchgate.net. Field studies have reported Diuron and its metabolite DCPMU (3-(3,4-dichlorophenyl)-1-methylurea) in soil and surface water, with concentrations of Diuron in surface water declining from a maximum of 28 µg/L post-application nih.gov. In farm soil, Diuron and its metabolites were found to be retained primarily within the top 0-15 cm layer nih.gov. 3,4-Dichloroaniline (B118046) (DCA), a metabolite of Diuron, has been detected in environmental samples at concentrations up to 567 µg/L in water and 119 mg/kg in soil mdpi.com.

Table 4.1.1: Detection and Quantification of this compound and Derivatives in Environmental Samples

| Compound | Sample Type | Matrix | Method | Detection Limit (LOQ/LOD) | Reference(s) |

| This compound (UDMU) | Soil extract | Peaty/Sandy Soil | SFC-MS/MS | 1–10 µg L⁻¹ | nih.govresearchgate.netdoaj.org |

| Diuron | Water | Water | Selective sensor | 0.05 ppm | researchgate.net |

| Diuron | Surface Water | Oregon, USA | HPLC | Up to 28 µg/L | nih.gov |

| Diuron | Farm Soil | Queensland, Austr. | Not specified | 0-15 cm depth | nih.gov |

| 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) | Surface Water | Oregon, USA | HPLC | Not specified | nih.gov |

| 3,4-Dichloroaniline (DCA) | Water | Various | Not specified | 567 µg/L | mdpi.com |

| 3,4-Dichloroaniline (DCA) | Soil | Various | Not specified | 119 mg/kg | mdpi.com |

Oxidative Transformations of 1,1-Dimethylhydrazine to this compound Isomers

Unsymmetrical dimethylhydrazine (UDMH), a rocket fuel, is known to undergo oxidative transformations in the environment, leading to the formation of various nitrogen-containing products, including this compound (UDMU) and its isomers nih.govresearchgate.netdoaj.orgkaznu.kzwikipedia.orgdoi.org. These transformations can occur through reactions with oxidants like oxygen (O₂), hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), and hypochlorous acid (HOCl) kaznu.kzdoi.org. UDMH oxidation products (OPs) are detected and identified using advanced mass spectrometry techniques doi.org. UDMU, in particular, can serve as a potential marker for soil pollution with UDMH due to its formation in noticeable amounts during UDMH oxidation nih.govresearchgate.netdoaj.org.

Photodegradation of this compound Derivatives in Aqueous Solutions

The photodegradation of this compound derivatives in aqueous solutions is a significant environmental transformation pathway. Phenylurea herbicides, such as Diuron, Chlorotoluron, and Isoproturon (B30282), are susceptible to photolysis. The primary photodegradation pathway for Diuron in aqueous solutions often involves the heterolytic substitution of chlorine atoms by hydroxyl groups, leading to hydroxylated products researchgate.netpsu.edutandfonline.comuc.pt. For instance, photolysis of Diuron can yield products like 3-(3,4-dichlorophenyl)-1-formyl-1-methylurea under homogeneous iron(III) conditions, or 3-(3,4-dichlorophenyl)-1-methylurea under heterogeneous conditions tandfonline.com. Chlorotoluron, a derivative containing the this compound moiety, undergoes photohydrolysis of its C-Cl bond to form 3-(3-hydroxy-4-methyl-phenyl)-1,1-dimethylurea, with quantum yields around 0.07 in aqueous solutions researchgate.netoup.comsemanticscholar.org. Reductive dechlorination can also occur, leading to products like 3-(3-chlorophenyl)-1,1-dimethylurea (B1615333) under anaerobic conditions psu.edu.

Table 4.1.3: Photodegradation Pathways of this compound Derivatives in Aqueous Solutions

| Parent Compound | Photoproduct | Transformation Pathway | Conditions/Wavelengths | Reference(s) |

| Diuron | 3-(3,4-dichlorophenyl)-1-formyl-1-methylurea | Hydrolysis of C-Cl bond, formylation | Homogeneous phase, Fe(III), 365 nm | tandfonline.com |

| Diuron | 3-(3,4-dichlorophenyl)-1-methylurea | Hydrolysis of C-Cl bond | Heterogeneous phase, Fe(III) | tandfonline.com |

| Diuron | 3-(3-chlorophenyl)-1,1-dimethylurea | Reductive dechlorination | Anaerobic sediments | psu.edu |

| Diuron | Hydroxylated products (e.g., 3-(4-chloro-3-hydroxyphenyl)-1,1-dimethylurea) | Heterolytic substitution of Cl by OH | Aqueous solution, 254 nm or >290 nm | researchgate.netpsu.eduoup.com |

| Chlorotoluron | 3-(3-hydroxy-4-methyl-phenyl)-1,1-dimethylurea | Photohydrolysis of C-Cl bond | Aqueous solution, 254 nm or 300-450 nm | researchgate.netoup.comsemanticscholar.org |

| Isoproturon | Various photoproducts | Free radical rearrangement, elimination/oxidation | Aqueous solution, 254 nm | semanticscholar.org |

Biodegradation and Metabolization in Environmental Systems

Microbial activity plays a critical role in the degradation of this compound derivatives in soil and aquatic environments.

Metabolite Formation (e.g., 3-(3,4-dichlorophenyl)-1-methylurea, 3,4-dichloroaniline)

The phenylurea herbicide Diuron undergoes significant biodegradation, yielding several key metabolites. Under aerobic conditions, the degradation pathway typically involves successive N-demethylation steps, leading to the formation of 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU), 3,4-dichlorophenylurea (DCPU), and ultimately 3,4-dichloroaniline (DCA) nih.govpsu.eduatamanchemicals.comtaylorandfrancis.comresearchgate.net. DCA is a particularly important metabolite, often detected in the environment and known to be more toxic and persistent than the parent compound, Diuron mdpi.comresearchgate.netnih.gov. Microbial degradation studies have identified various microorganisms capable of transforming Diuron, including bacteria and fungi atamanchemicals.comresearchgate.netscilit.complos.org. For example, mixed bacterial cultures isolated from soil and sediment have shown significant degradation of Diuron, producing DCPMU, DCPU, and DCA researchgate.net.

Table 4.2.1: Biodegradation Metabolites of Diuron

| Parent Compound | Metabolite | Transformation Pathway | Conditions/Microorganisms | Reference(s) |

| Diuron | 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) | N-demethylation | Aerobic conditions, various microorganisms | nih.govpsu.eduatamanchemicals.comtaylorandfrancis.comresearchgate.net |

| Diuron | 3,4-dichlorophenylurea (DCPU) | Further N-demethylation | Aerobic conditions, various microorganisms | nih.govpsu.eduatamanchemicals.comtaylorandfrancis.comresearchgate.net |

| Diuron | 3,4-dichloroaniline (DCA) | Final step in aerobic degradation pathway | Aerobic conditions, various microorganisms | nih.govpsu.eduatamanchemicals.comtaylorandfrancis.comresearchgate.net |

| Diuron | 3-(3-chlorophenyl)-1,1-dimethylurea | Reductive dechlorination | Anaerobic sediments | psu.edu |

Environmental Impact and Monitoring Strategies

The environmental impact of this compound derivatives, particularly Diuron, is a significant concern due to their widespread use and persistence. Diuron is known to contaminate surface and groundwater, posing risks to aquatic ecosystems psu.eduresearchgate.netlookchem.comnih.gov. Its primary metabolite, 3,4-dichloroaniline (DCA), exhibits higher toxicity and persistence, exacerbating environmental risks mdpi.comresearchgate.netnih.gov. The accumulation of Diuron and its metabolites in soil and sediments can lead to prolonged exposure for terrestrial and aquatic organisms nih.gov.

Monitoring strategies are essential for managing the environmental presence of these compounds. Analytical methods like SFC-MS/MS are used to detect and quantify UDMU as a marker for UDMH pollution in soils nih.govresearchgate.netdoaj.org. For Diuron and its metabolites, techniques such as HPLC and selective sensors are employed for their detection and quantification in various environmental compartments researchgate.netnih.govnih.govepa.gov. Understanding the distribution and persistence of these compounds in soil and water bodies is crucial for assessing potential risks and developing effective remediation strategies.

This compound as a Potential Marker of Soil Pollution

The presence of herbicides containing the this compound structure, such as diuron and isoproturon, in soil and water bodies serves as a significant indicator of agricultural and, in some cases, industrial pollution. These phenylurea herbicides are applied extensively in agriculture for pre- and post-emergence weed control across various crops, including cotton, sugarcane, fruits, and cereals uoeld.ac.kemdpi.com. Their widespread use, coupled with their environmental persistence, leads to their detection in various environmental compartments, making them valuable markers of anthropogenic contamination psu.eduufl.edu.

Diuron, a prominent herbicide featuring the this compound core, has been frequently detected in both surface and groundwater, particularly in agricultural regions psu.eduufl.edu. Its classification as a known groundwater contaminant in areas like California highlights its mobility and persistence in the environment psu.edu. The environmental fate of these compounds is influenced by several factors, including their chemical structure, soil properties (such as organic matter and clay content), and microbial activity ufl.edunih.govacademicjournals.org.

The persistence of diuron in soil is a key characteristic contributing to its role as a pollution marker. Reported half-lives in field soils can range from approximately 133 to 212 days, with some studies indicating an average of up to 328 days, while laboratory studies show variability from 40 to 267 days depending on soil conditions ufl.eduatamanchemicals.com. Isoproturon (IPU), another herbicide with the this compound moiety, also exhibits significant persistence, with reported soil half-lives (DT50) around 22 days for similar compounds like isouron (B1201401) agropages.com. This longevity means that residues can remain in the soil for extended periods, potentially leaching into groundwater or being transported via surface runoff psu.eduacademicjournals.org.

The detection of these compounds or their specific degradation products, such as 3,4-dichloroaniline (3,4-DCA), in soil and water samples provides direct evidence of herbicide application and potential contamination events nih.govatamanchemicals.comscielo.org.co. Therefore, monitoring for this compound-containing herbicides and their metabolites is an important tool for environmental risk assessment and the management of agricultural runoff.

Remediation Strategies for Contaminated Environments

The persistence and potential ecotoxicity of herbicides containing the this compound moiety necessitate the development and application of effective remediation strategies to mitigate environmental contamination. A range of approaches, including bioremediation, phytoremediation, chemical oxidation, and sorption-based methods, are employed to reduce the concentration of these compounds in affected soils and water bodies.

Bioremediation Microbial degradation is a primary pathway for the dissipation of phenylurea herbicides in soil psu.eduatamanchemicals.com. Various bacterial and fungal species have demonstrated the capacity to break down compounds like diuron and isoproturon. For instance, research has identified specific bacterial strains, such as Ochrobactrum anthropi CD3, capable of completely removing diuron and other phenylurea herbicides from aqueous solutions, and degrading up to 89% of isoproturon nih.gov. Fungal strains, like Neurospora intermedia DP8-1, have also shown high efficiency, degrading up to 99% of diuron within three days under optimal conditions semanticscholar.org. Other studies have reported significant degradation rates for isoproturon by bacterial isolates such as Pseudomonas putida and Escherichia coli engineered to express specific enzymes bohrium.com. Techniques like bioaugmentation (introducing specific degrading microorganisms) and biostimulation (enhancing native microbial activity through nutrient addition) are key strategies in bioremediation efforts scielo.org.conih.govunirioja.es.

Phytoremediation Phytoremediation, the use of plants to remove or degrade contaminants, offers a more sustainable and cost-effective approach. Certain plant species, often in conjunction with soil microorganisms, can facilitate the breakdown or uptake of herbicides researchgate.net. For example, Canavalia ensiformis has been investigated for its potential to remediate diuron-contaminated soils, demonstrating tolerance and contributing to herbicide dissipation mdpi.com. The effectiveness of phytoremediation is influenced by the plant species' tolerance, root system, and the associated microbial community within the rhizosphere researchgate.net.

Chemical Oxidation and Other Treatments Advanced Oxidation Processes (AOPs), such as those based on the Fenton reaction, can chemically degrade recalcitrant organic contaminants like phenylurea herbicides usp.brscispace.com. These processes generate highly reactive hydroxyl radicals that can break down complex molecules. Chemical oxidation using amendments like persulphate has also been explored cclmportal.ca. Other physical and chemical treatment methods include soil washing, which can physically remove contaminants from soil matrices, and electrokinetic remediation, which uses electric fields to move contaminants cclmportal.caresearchgate.net. Ozonation is another chemical treatment method that has shown potential for diuron degradation uqam.ca.

Sorption and Amendments The interaction of these herbicides with soil components, particularly soil organic matter and clay, influences their mobility and bioavailability psu.eduufl.edunih.govacademicjournals.org. Organic amendments, such as olive mill waste, can increase herbicide sorption in soils, potentially reducing leaching acs.org. Similarly, biochar has been shown to enhance herbicide sorption, thereby reducing their efficacy and mobility science.gov.

The selection of an appropriate remediation strategy depends on various factors, including the type and concentration of the contaminant, soil characteristics, site conditions, and economic feasibility. Integrated approaches combining multiple techniques often yield the most effective results in restoring contaminated environments.

Table 1: Environmental Persistence of Selected this compound-Containing Herbicides in Soil

| Herbicide | Soil Type/Conditions | Reported Half-Life (DT50) | Source |

| Diuron | Field soils | 133-212 days (avg. 328) | atamanchemicals.com |

| Diuron | Various soils (laboratory) | 40-267 days | ufl.edu |

| Isoproturon (IPU) | Soil (related compound, Isouron) | ~22 days | agropages.com |

| Isoproturon (IPU) | Danish agricultural soils (mineralization, unspecified time) | 34-45% degradation | researchgate.net |

Table 2: Microbial Degradation Efficiency of this compound-Containing Herbicides

| Microorganism/Consortium | Herbicide Targeted | Medium/Environment | Degradation Efficiency | Incubation Time | Source |

| Neurospora intermedia DP8-1 | Diuron | Liquid medium | Up to 99% | 3 days | semanticscholar.org |

| Ochrobactrum anthropi CD3 | Diuron | Aqueous solution | Complete removal | Not specified | nih.gov |

| Ochrobactrum anthropi CD3 | Isoproturon (IPU) | Aqueous solution | Up to 89% | Not specified | nih.gov |

| Pseudomonas putida | Isoproturon (IPU) | Not specified | 21.60% | 15 days | bohrium.com |

| Escherichia coli (expressing catA gene) | Isoproturon (IPU) | Not specified | 44.80% | 15 days | bohrium.com |

| Mixed bacterial culture | Diuron | Liquid mineral | 84.5 ± 5.5% | Not specified | researchgate.net |

List of Compounds Mentioned:

this compound

3,4-Dichloroaniline (3,4-DCA)

4-BA (4-bromoaniline)

4-Isopropylaniline (4-IA)

Bromacil

Chlorothalonil (CHT)

Chlorotoluron (3-(3-chloro-4-methylphenyl)-1,1-dimethylurea)

CPDMU (3-(3-chlorophenyl)-1,1 dimethylurea)

DCPU (1-(3,4-dichlorophenyl)urea)

DCPMU (3-(3,4-dichlorophenyl)-1-methylurea)

Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea)

Fluometuron (1,1-dimethyl-3-[3-(trifluoromethyl)]phenylurea)

4-Isopropylaniline (4-IA)

Hexazinone

Hydroxyfenuron

Isoproturon (IPU) (3-(4-isopropylphenyl)-1,1-dimethylurea)

Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea)

Metobromuron

Monuron

3-(3-Aminophenyl)-1,1-dimethylurea

3-(4-chloro-3-hydroxyphenyl)-1,1-dimethylurea

3-(3-chloro-4-methoxyphenyl)-1,1-dimethylurea

3-(3-Hydroxyphenyl)-1,1-dimethylurea

1-(4-isopropylphenyl) urea (B33335) (DDIPU)

3-(4-isopropylphenyl)-1-methylurea (MDIPU)

Simazine (6-Chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine)

Tebuthiuron (1-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea)

Toxicological and Ecotoxicological Investigations of 1,1 Dimethylurea

Mechanisms of Toxicity

The toxicity of 1,1-Dimethylurea (B72202) and its derivatives can be understood through various molecular and cellular mechanisms.

Research suggests that certain urea (B33335) derivatives, including those structurally related to this compound, can function as hydroxyl radical scavengers. This property implies a potential role in mitigating oxidative stress, which is a common factor in cellular damage. Studies have indicated that compounds within the urea family can exhibit antioxidant activity by neutralizing reactive oxygen species (ROS), such as hydroxyl radicals theses.czessex.ac.uknih.govbioscientifica.com. While direct quantitative data specifically for this compound's hydroxyl radical scavenging capacity in the context of attenuating its own toxicity is limited in the provided search results, the general principle of hydroxyl radical scavenging by related urea compounds highlights a potential protective mechanism against oxidative damage nih.govnih.gov.

Based on the available literature, there is no direct evidence or established mechanism linking this compound itself to the inactivation or significant modulation of the Poly(ADP-ribose) (PAR) system or Poly(ADP-ribose) polymerase (PARP). While PARP inhibitors are a class of compounds known for their roles in DNA repair and cell death pathways, and their mechanisms often involve cellular energy depletion researchgate.netrjraap.comsonar.ch, specific research connecting this compound to these processes was not identified in the conducted searches.

Mitochondrial dysfunction has been identified as a key initiating event in the toxicity of diuron (B1670789), a prominent derivative of this compound. Diuron and its metabolites, such as 3,4-dichloroaniline (B118046) (DCA) and 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU), have been shown to induce oxidative stress and damage to mitochondria researchgate.netnih.govresearchgate.nettandfonline.com. This damage can lead to the uncoupling of oxidative phosphorylation, dissipation of mitochondrial membrane potential, and reduced basal oxygen consumption tandfonline.com. In urothelial cells, this mitochondrial insult is hypothesized to trigger a cascade of events leading to cell degeneration and death researchgate.netnih.govresearchgate.net.

Table 1: Mitochondrial Effects of Diuron and its Metabolites

| Observed Effect | Cell Type/Model | Key Findings/Data | Reference |

| Mitochondrial Dysfunction | Human Urothelial Cells (in vitro) | Induced oxidative stress and mitochondrial damage, cell cycle instability, cell death. | researchgate.netnih.gov |

| Uncoupling of Oxidative Phosphorylation | Rat Liver Mitochondria (in vitro) | Dissipation of mitochondrial membrane potential and reduced basal oxygen consumption at 100-500 µM. | tandfonline.com |

| Mitochondrial Swelling | Rat Liver Mitochondria (in vitro) | Observed at 500 µM concentration of DCA (a metabolite of diuron). | tandfonline.com |

| Mitochondrial Toxicity | Rat Urothelial Mitochondria (in vitro) | Alterations in membrane-associated molecules, suggesting mitochondrial dysfunction as a molecular initiating event. | researchgate.net |

| Oxidative Stress & Mitochondrial Damage | Various Cell Lines (general context) | Can lead to increased ROS production, impaired ATP synthesis, and accelerated neurodegeneration. | mdpi.commdpi.com |

Diuron, as a representative derivative, exhibits significant effects on various cellular processes and biological macromolecules. It is known to inhibit photosynthesis by blocking the Hill reaction, a critical process in plant and algal energy conversion researchgate.netfrontiersin.orgfrontiersin.orgnih.govpnas.org. Studies have also documented its impact on cell viability and number in cancer cell lines researchgate.net. Furthermore, diuron and its metabolite 3,4-DCA have been shown to decrease motility and vitality in human spermatozoa, potentially by increasing membrane fluidity researchgate.net. In urothelial cells, exposure to diuron can lead to cell cycle instability and various forms of cell death, including apoptosis and necrosis researchgate.netnih.govnih.gov. These effects collectively indicate a broad impact on cellular integrity and function.

Table 2: Cellular Effects of Diuron

| Cellular Process/Macromolecule | Observed Effect | Cell Type/Context | Reference |

| Photosynthesis | Inhibition of Hill Reaction / Photosystem II (PSII) | Algae, Plants, Cyanobacteria | researchgate.netfrontiersin.orgfrontiersin.orgnih.govpnas.orgpeerj.com |

| Cell Viability/Number | Reduction | Human Cancer Cell Lines (MCF-7, BeWo) | researchgate.net |

| Sperm Motility/Vitality | Decrease | Human Spermatozoa | researchgate.net |

| Cell Cycle | Instability | Human Urothelial Cells | researchgate.netnih.gov |

| Membrane Fluidity | Increase | Human Spermatozoa | researchgate.net |

| Cellular Processes | Oxidative stress, mitochondrial damage, cell death | Human Urothelial Cells | researchgate.netnih.gov |

| Photosynthetic O₂ Evolution | Inhibition | Chlamydomonas reinhardtii | frontiersin.org |

Toxicological Profiles of this compound Derivatives (e.g., Diuron)

The toxicological profile of this compound derivatives, particularly diuron, is characterized by significant cellular damage and disruption.

Diuron is known to induce cytotoxicity and subsequent cell degeneration in various tissues. In the urinary bladder urothelium of rats, diuron exposure has been linked to a sequence of events including initial cytotoxicity, cell degeneration, exfoliation, necrosis, regenerative hyperplasia, and eventually, tumor formation nih.govtaylorandfrancis.comregulations.gov. These effects are attributed to metabolic activation of diuron, leading to reactive intermediates that directly interact with urothelial cells taylorandfrancis.comregulations.gov. Studies have observed cell swelling, degenerative changes, distention of cytoplasm and organelles, and necrosis following diuron treatment nih.gov. In in vitro studies using human urothelial cells, diuron and its metabolites induced oxidative stress and mitochondrial damage, culminating in cell death researchgate.netnih.gov.

Table 3: Cytotoxicity and Cell Degeneration Induced by Diuron

| Effect | Cell Type/Tissue | Observations | Reference |

| Cytotoxicity & Necrosis | Rat Urinary Bladder Urothelium | Cell swelling, necrosis, exfoliation, and hyperplasia observed following chronic exposure. | nih.govtaylorandfrancis.comregulations.gov |

| Cell Degeneration | Human Urothelial Cells (in vitro) | Induced by oxidative stress and mitochondrial damage, leading to cell death. | researchgate.netnih.gov |

| Cytolysis | Rat Urinary Bladder Epithelium | Cell degenerative changes, distention of cytoplasm, organelles, and nuclei observed after 7 days of treatment. | nih.gov |

| Urothelial Hyperplasia | Rat Urinary Bladder Urothelium | Increased incidence of simple hyperplasia observed after 8 weeks of treatment. | nih.gov |

| Reduction in Cell Viability | Human Cancer Cell Lines (MCF-7, BeWo) | Significant reduction in viability observed at tested concentrations. | researchgate.net |

| Sperm Vitality Reduction | Human Spermatozoa | Decrease in vitality observed with diuron and its metabolite 3,4-DCA. | researchgate.net |

Analytical Methodologies for 1,1 Dimethylurea

Chromatographic Techniques for 1,1-Dimethylurea (B72202) Separation and Quantification

Chromatography is a cornerstone for the analysis of this compound, providing powerful tools for separating it from isomers and other compounds.

Supercritical Fluid Chromatography–Tandem Mass Spectrometry (SFC-MS/MS) for Isomer Quantification

Supercritical Fluid Chromatography (SFC) coupled with tandem mass spectrometry (MS/MS) has emerged as a rapid, sensitive, and environmentally friendly method for the simultaneous quantification of this compound (also known as unsymmetrical dimethylurea, UDMU) and its isomers, such as 1,3-Dimethylurea (B165225) (symmetrical dimethylurea, SDMU). mdpi.comnih.gov This technique is particularly valuable in environmental analysis, for instance, in monitoring the transformation products of rocket fuels like unsymmetrical dimethylhydrazine (UDMH), where isomeric compounds are difficult to separate using conventional chromatographic methods. mdpi.comnih.govnih.gov

A key development in this area is a method that utilizes a 2-ethylpyridine (B127773) stationary phase, which achieves baseline separation of this compound and its isomers in a remarkably short analysis time of 1.5 minutes. mdpi.comnih.gov The mobile phase consists of carbon dioxide with a methanol (B129727) modifier (10%) in an isocratic elution mode. mdpi.com This SFC-MS/MS method provides excellent sensitivity, with limits of quantification (LOQs) in the range of 1–10 µg L⁻¹, and demonstrates good linearity over a wide concentration range. mdpi.comnih.gov The use of atmospheric pressure chemical ionization (APCI) has been noted to be less susceptible to matrix effects in complex samples, with multiple reaction monitoring (MRM) ensuring high selectivity. mdpi.com

| Parameter | Condition |

|---|---|

| Stationary Phase | 2-Ethylpyridine |

| Mobile Phase | CO₂ with 10% Methanol |

| Elution Mode | Isocratic |

| Analysis Time | 1.5 minutes |

| Ionization | APCI-MS/MS (in MRM mode) |

| Limit of Quantification (LOQ) | 1–10 µg L⁻¹ |

| Linear Range | Three orders of magnitude |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Isolation

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the analysis of this compound. sielc.comunimi.it Reverse-phase (RP) HPLC methods are particularly common, offering simple and effective conditions for purity assessment. sielc.comatamanchemicals.comsielc.com A typical mobile phase for an RP-HPLC analysis of this compound consists of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid to ensure good peak shape. sielc.comsielc.com For applications requiring mass spectrometry compatibility, formic acid is substituted for phosphoric acid. sielc.comatamanchemicals.comsielc.com

This liquid chromatography method is highly scalable, making it suitable not only for analytical quantification but also for preparative separation to isolate impurities. sielc.comatamanchemicals.com The use of columns with smaller particles (e.g., 3 µm) allows for fast Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.comsielc.com HPLC methods are fundamental in quality control, allowing for the quantification of this compound and the detection and isolation of any synthesis-related impurities or degradation products. americanpharmaceuticalreview.com

| Parameter | Condition |

|---|---|

| Mode | Reverse Phase (RP) |

| Column Example | Newcrom R1 |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) |

| Applications | Purity assessment, Impurity isolation, Pharmacokinetics |

Spectrometric and Spectroscopic Approaches

Spectroscopic methods provide detailed structural and quantitative information, making them indispensable for reaction analysis and metabolite identification.

Quantitative On-line NMR Spectroscopy for Reaction Analysis

Quantitative on-line Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying reaction kinetics and equilibria in real-time. nih.govresearchgate.net While specific studies focusing solely on this compound are not prevalent, the methodology has been extensively applied to its isomer, 1,3-dimethylurea, particularly in its reaction with formaldehyde (B43269). nih.govresearchgate.netbeilstein-journals.org This serves as a well-established model for the industrially significant urea-formaldehyde resin system. nih.govatamanchemicals.com

The technique involves coupling an NMR spectrometer to a reactor (either a batch reactor or a microreactor) via a flow cell. researchgate.netbeilstein-journals.org This setup allows for the continuous monitoring of the reaction mixture without the need for sample preparation or the use of deuterated solvents. researchgate.netacs.org By acquiring quantitative ¹H or ¹³C NMR spectra over time, researchers can determine the concentrations of reactants, intermediates, and products. nih.gov This data is used to build detailed kinetic models, studying the influence of parameters like temperature, pH, and reactant molar ratios on reaction pathways and rates. nih.govatamanchemicals.com The ability to observe and quantify unstable intermediates is a significant advantage of this method. researchgate.netmagritek.com

Mass Spectrometry in Metabolomic Analysis

Mass spectrometry (MS) is a crucial tool in metabolomics, used to identify and quantify metabolites in complex biological and environmental samples. nih.gov In the context of this compound, MS is used to detect it as a transformation product or metabolite. For example, it has been identified as a major transformation product of unsymmetrical dimethylhydrazine (UDMH) in contaminated soils, making it a potential biomarker for pollution. mdpi.comnih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is a common platform for metabolomic analysis, capable of detecting a wide array of polar metabolites after derivatization. nih.govbiologists.com For this compound, high-resolution mass spectrometry has been instrumental in confirming its presence in environmental samples. mdpi.com Furthermore, techniques like hydrogen/deuterium (B1214612) isotopic exchange mass spectrometry have been used to discriminate between isomers like this compound and 1,3-Dimethylurea in complex mixtures. mdpi.com These MS-based approaches provide the high sensitivity and selectivity required to trace the fate of compounds and identify their metabolic byproducts in various matrices.

Electrochemical and Sensor-Based Detection Methods

Electrochemical sensors offer a promising avenue for the rapid, cost-effective, and portable detection of chemical compounds. While research on sensors specifically for this compound is limited, extensive work has been done on sensors for Diuron (B1670789), a herbicide that is a dichlorophenyl derivative of this compound [3-(3,4-dichlorophenyl)-1,1-dimethylurea]. researchgate.netresearchgate.netresearchgate.net The principles and materials used in these sensors are directly relevant to the potential development of sensors for this compound.

Molecularly Imprinted Polymers (MIPs) in Sensor Development

Molecularly Imprinted Polymers (MIPs) are synthetic receptors with recognition sites tailored for a specific molecule. While research directly on MIPs for this compound is limited, studies on structurally similar compounds like 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (diuron) provide significant insights into the potential of this technology.

A sensor developed for diuron utilized MIPs synthesized through free radical polymerization. researchgate.net In this process, diuron served as the template molecule, with methacrylic acid (MAA) as the functional monomer and ethylene (B1197577) glycol dimethacrylate (EGDMA) as the crosslinker. researchgate.net The resulting polymer possesses cavities that are complementary in shape and functionality to the diuron molecule, enabling selective binding.